Donasine

Description

Structure

3D Structure

Properties

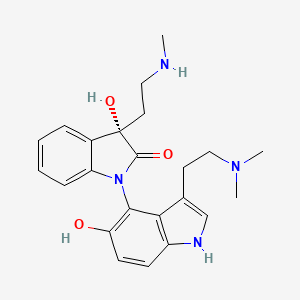

Molecular Formula |

C23H28N4O3 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(3S)-1-[3-[2-(dimethylamino)ethyl]-5-hydroxy-1H-indol-4-yl]-3-hydroxy-3-[2-(methylamino)ethyl]indol-2-one |

InChI |

InChI=1S/C23H28N4O3/c1-24-12-11-23(30)16-6-4-5-7-18(16)27(22(23)29)21-19(28)9-8-17-20(21)15(14-25-17)10-13-26(2)3/h4-9,14,24-25,28,30H,10-13H2,1-3H3/t23-/m0/s1 |

InChI Key |

BUAMVCSJOZBROF-QHCPKHFHSA-N |

Isomeric SMILES |

CNCC[C@@]1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O |

Canonical SMILES |

CNCCC1(C2=CC=CC=C2N(C1=O)C3=C(C=CC4=C3C(=CN4)CCN(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Pharmacological Profile of Donasine: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Following a comprehensive review of scientific literature and pharmacological databases, it has been determined that there is no publicly available information on a compound designated as "Donasine." The name may be a result of a misspelling, a code name for a compound in early-stage development that is not yet publicly disclosed, or a fictional substance.

This guide, therefore, addresses the possibility of a typographical error and provides a detailed analysis of the mechanism of action for two similarly named, well-documented therapeutic agents: Doxazosin and Donanemab . The distinct pharmacological actions of these drugs are explored to offer a potential proxy for the user's original query. We will delve into their molecular interactions, signaling pathways, and the experimental methodologies used to elucidate their functions, adhering to the specified formatting requirements for data presentation and visualization.

Section 1: Doxazosin - An Alpha-1 Adrenergic Receptor Antagonist

Doxazosin is a quinazoline-based compound that functions as a selective antagonist of alpha-1 adrenergic receptors. It is primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.

Molecular Mechanism of Action

Doxazosin exerts its therapeutic effects by competitively and selectively binding to alpha-1 adrenergic receptors, particularly the subtypes α1A, α1B, and α1D. In the context of BPH, the blockade of α1A-adrenergic receptors in the prostate and bladder neck leads to smooth muscle relaxation, thereby improving urinary flow. Its antihypertensive effect is achieved by blocking α1B-adrenergic receptors in vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.

The binding of endogenous catecholamines (e.g., norepinephrine) to alpha-1 adrenergic receptors typically activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ leads to smooth muscle contraction. Doxazosin competitively inhibits this pathway.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Doxazosin.

Table 1: Pharmacokinetic Properties of Doxazosin

| Parameter | Value | Reference |

| Oral Bioavailability | ~65% | |

| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | |

| Plasma Protein Binding | ~98% | |

| Volume of Distribution (Vd) | 1.0 - 1.9 L/kg | |

| Elimination Half-life (t½) | ~22 hours | |

| Metabolism | Extensively hepatic (O-demethylation and C-hydroxylation) | |

| Excretion | Primarily in feces (~63%), with a small amount in urine (~9%) |

Table 2: Pharmacodynamic Properties of Doxazosin

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (log KD) | α1A-adrenoceptor | -8.58 | |

| α1B-adrenoceptor | -8.46 | ||

| α1D-adrenoceptor | -8.33 |

Experimental Protocols

1.3.1 Radioligand Binding Assay for Receptor Affinity

-

Objective: To determine the binding affinity (KD) of Doxazosin for human α1A, α1B, and α1D-adrenergic receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the full-length human α1A, α1B, or α1D-adrenoceptor.

-

Radioligand: [3H]prazosin, a high-affinity antagonist for alpha-1 adrenergic receptors.

-

Procedure:

-

Whole-cell preparations of the transfected CHO cells are incubated with a fixed concentration of [3H]prazosin.

-

Increasing concentrations of unlabeled Doxazosin are added to compete with the radioligand for receptor binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

-

After incubation to equilibrium, the cells are harvested, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to calculate the IC50 value (the concentration of Doxazosin that inhibits 50% of [3H]prazosin binding).

-

The KD value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

1.3.2 In Vivo Blood Pressure Measurement in Animal Models

-

Objective: To assess the antihypertensive effect of Doxazosin.

-

Animal Model: Spontaneously Hypertensive Rats (SHR).

-

Procedure:

-

SHRs are instrumented with radiotelemetry devices for continuous monitoring of blood pressure and heart rate.

-

After a baseline recording period, Doxazosin is administered orally at various doses.

-

Blood pressure and heart rate are continuously monitored for a specified period (e.g., 24 hours) post-administration.

-

The data are analyzed to determine the dose-dependent effects of Doxazosin on systolic and diastolic blood pressure.

-

Visualizations

Caption: Doxazosin competitively inhibits the α1-adrenergic receptor signaling pathway.

Section 2: Donanemab - An Amyloid-Beta Targeting Monoclonal Antibody

Donanemab (N3pG) is a humanized IgG1 monoclonal antibody designed for the treatment of Alzheimer's disease. It represents a targeted immunotherapeutic approach aimed at clearing pathological amyloid-beta (Aβ) plaques from the brain.

Molecular Mechanism of Action

Donanemab specifically targets a modified form of amyloid-beta known as N-terminal pyroglutamate Aβ (AβpE3-42). This particular isoform is a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease and is thought to be a key initiator of plaque formation.

By binding to this specific epitope on the deposited Aβ plaques, Donanemab is believed to engage the brain's resident immune cells, the microglia. The Fc region of the Donanemab antibody is recognized by Fc receptors on microglia, triggering a process of antibody-dependent cell-mediated phagocytosis. This leads to the engulfment and clearance of the Aβ plaques. The removal of these plaques is hypothesized to reduce downstream pathological events, including tau pathology and neuronal loss, thereby slowing the clinical progression of Alzheimer's disease.

Quantitative Data Summary

Table 3: Pharmacokinetic Properties of Donanemab

| Parameter | Value | Reference |

| Elimination Half-life (t½) | ~11.8 days | |

| Clearance | ~0.0255 L/h | |

| Volume of Distribution (Vd) | ~3.36 L | |

| Time to Steady State | Achieved after a single dose |

Table 4: Pharmacodynamic Properties of Donanemab (from TRAILBLAZER-ALZ study)

| Parameter | Value | Reference |

| Amyloid Plaque Reduction (Centiloids) at 76 weeks | 84 Centiloid reduction from a baseline of 108 Centiloids | |

| Slowing of Clinical Decline (iADRS) | 32% slowing compared to placebo | |

| Complete Amyloid Clearance (<24.1 Centiloids) | Achieved in 40% of participants in the TRAILBLAZER-ALZ trial |

Experimental Protocols

2.3.1 Amyloid PET Imaging for Plaque Burden Assessment

-

Objective: To quantify the change in brain amyloid plaque burden in response to Donanemab treatment.

-

Imaging Agent: Florbetapir F18, a PET tracer that binds to amyloid plaques.

-

Procedure:

-

Participants undergo a baseline amyloid PET scan prior to treatment initiation.

-

Florbetapir F18 is administered intravenously.

-

After a specified uptake period, a PET scan of the brain is acquired.

-

The PET images are reconstructed and analyzed to quantify the amyloid plaque load, typically expressed in Centiloids.

-

Follow-up PET scans are conducted at specified intervals during the clinical trial (e.g., 24, 52, and 76 weeks) to assess changes from baseline.

-

2.3.2 Ex Vivo Phagocytosis Assay

-

Objective: To demonstrate that Donanemab can induce microglial-mediated phagocytosis of amyloid plaques.

-

Materials:

-

Post-mortem human brain tissue sections from Alzheimer's disease patients.

-

Primary microglia isolated from rodents or human-derived microglial cell lines.

-

Donanemab and an isotype control antibody.

-

-

Procedure:

-

Brain tissue sections containing amyloid plaques are incubated with either Donanemab or the isotype control antibody.

-

Isolated microglia are then added to the tissue sections.

-

After an incubation period, the sections are fixed and stained for amyloid plaques (e.g., with Thioflavin S) and microglia (e.g., with an antibody against Iba1).

-

Confocal microscopy is used to visualize and quantify the co-localization of amyloid plaques within microglia, which is indicative of phagocytosis.

-

Visualizations

Caption: Donanemab facilitates microglial-mediated clearance of amyloid-β plaques.

Conclusion

While the query for "this compound" did not yield a known therapeutic agent, this guide provides a comprehensive overview of the mechanisms of action for Doxazosin and Donanemab, two drugs with distinct pharmacological profiles. The detailed presentation of their molecular interactions, quantitative data, experimental protocols, and signaling pathways serves as a valuable resource for researchers and professionals in the field of drug development. The methodologies and visualization approaches outlined here can be applied to the study of novel therapeutic compounds, fostering a deeper understanding of their mechanisms and facilitating the advancement of new medicines.

Chemical structure and properties of Donasine

Disclaimer: Comprehensive data regarding Donasine is limited due to the inaccessibility of the primary research publication detailing its isolation and characterization. This guide is compiled from publicly available abstracts, supplier information, and general pharmacological knowledge. The full experimental details, extensive quantitative data, and complete mechanistic pathways could not be fully elucidated.

Introduction

This compound is a naturally occurring indole alkaloid isolated from the rhizomes of the giant reed, Arundo donax L.[1][2]. Preliminary pharmacological assessments have indicated that this compound possesses antipyretic (fever-reducing) properties[1][2]. As a novel natural product, it represents a potential starting point for further investigation into new therapeutic agents. This document aims to provide a detailed overview of the available technical information on this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound was determined by X-ray crystallographic analysis and other spectral methods[1].

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3S)-1-[3-[2-(dimethylamino)ethyl]-5-hydroxy-1H-indol-2-yl]-3-(2-aminoethyl)-3-hydroxy-2,3-dihydro-1H-indol-2-one | Inferred from SMILES |

| CAS Number | 1017237-81-8 | [2] |

| Molecular Formula | C23H28N4O3 | [3] |

| Molecular Weight | 408.49 g/mol | [3] |

| Canonical SMILES | O=C1N(C2=C3C(NC=C3CCN(C)C)=CC=C2O)C4=CC=CC=C4[C@@]1(O)CCNC | [3] |

| Appearance | Solid, White to off-white | [3] |

| Purity | 95.0% (as per a commercial supplier) | [3] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Note: Detailed physicochemical properties such as melting point, boiling point, and solubility in various solvents are not available in the reviewed literature.

A commercial supplier has made available the following spectral data, although the detailed experimental conditions and peak assignments are not provided:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)[3]

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)[3]

-

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography)[3]

-

MS (Mass Spectrometry)[3]

Without access to the primary publication, a detailed analysis and interpretation of these spectra are not possible.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not publicly available. The primary reference indicates that this compound was isolated from the rhizomes of Arundo donax L., but the specific extraction and purification methods were not detailed in the available abstract[1].

General Workflow for Natural Product Isolation and Characterization:

The following diagram illustrates a general workflow typically employed in the discovery of novel natural products like this compound.

Biological Activity and Mechanism of Action

The only reported biological activity for this compound is its fever-reducing effect[1][2]. The primary pharmacological test that demonstrated this activity is mentioned in the initial publication, but the specifics of the assay, such as the animal model used, dosage, and quantitative outcomes (e.g., percentage reduction in fever), are not available in the public domain.

Hypothesized Mechanism of Antipyretic Action:

The mechanism of action for this compound's antipyretic effect has not been elucidated. However, the general mechanism for most antipyretic drugs involves the inhibition of the cyclooxygenase (COX) enzyme, particularly COX-2. This inhibition leads to a reduction in the synthesis of prostaglandin E2 (PGE2) in the hypothalamus, which is a key mediator of the febrile response. It is plausible that this compound may act through a similar pathway.

The following diagram illustrates the generally accepted signaling pathway for fever induction and the potential point of intervention for an antipyretic agent like this compound.

Future Directions

To fully understand the therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

-

Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological testing and the generation of analogues for structure-activity relationship (SAR) studies.

-

Pharmacological Profiling: A comprehensive evaluation of this compound's biological activities beyond its antipyretic effects is needed.

-

Mechanism of Action Studies: Detailed in vitro and in vivo studies are required to elucidate the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics and Toxicology: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential for any further drug development efforts.

Conclusion

This compound is an indole alkaloid from Arundo donax L. with reported fever-reducing properties. While its basic chemical identity has been established, a significant lack of publicly available data on its detailed physicochemical properties, experimental protocols for its isolation and biological evaluation, and its mechanism of action currently limits its potential for drug development. The information presented in this guide serves as a summary of the currently accessible knowledge and highlights the need for further research to fully characterize this novel natural product.

References

The Discovery and Isolation of Donaxine from Arundo donax L.: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arundo donax L., commonly known as giant reed, is a tall, perennial grass belonging to the Poaceae family. It is recognized for its rapid growth and widespread distribution in temperate and tropical regions. Historically, it has been used for various purposes, including construction, musical instruments, and in traditional medicine. The plant is a rich source of various phytochemicals, most notably a diverse array of indole alkaloids.

Gramine (Donaxine) has garnered significant interest in the scientific community due to its diverse biological activities. It acts as an agonist for adiponectin receptors (AdipoR1 and AdipoR2) and β2-adrenergic receptors, suggesting its potential in metabolic and physiological regulation. This document provides a comprehensive overview of the isolation protocols, quantitative data, and the known signaling pathways associated with this compound.

Physicochemical and Spectroscopic Data of Donaxine (Gramine)

The following tables summarize the key physicochemical and spectroscopic data for Donaxine (Gramine), essential for its identification and characterization.

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | Solid |

| Melting Point | 138-139 °C |

| IUPAC Name | 1-(1H-indol-3-yl)-N,N-dimethylmethanamine |

| Synonyms | Donaxine, Gramine, 3-(Dimethylaminomethyl)indole |

Table 1: Physicochemical Properties of Donaxine (Gramine) [1]

| Nucleus | Chemical Shift (δ) ppm |

| C-2 | 124.18 |

| C-3 | 112.41 |

| C-3a | 127.89 |

| C-4 | 119.31 |

| C-5 | 121.67 |

| C-6 | 118.99 |

| C-7 | 111.22 |

| C-7a | 136.26 |

| -CH₂- | 54.31 |

| -N(CH₃)₂ | 45.14 |

Table 2: ¹³C NMR Spectroscopic Data of Donaxine (Gramine) in CDCl₃ [1]

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 8.10 | br s | - |

| H-2 | 7.05 | d | 2.4 |

| H-4 | 7.65 | d | 7.9 |

| H-5 | 7.18 | ddd | 8.1, 7.0, 1.1 |

| H-6 | 7.10 | ddd | 8.1, 7.0, 1.1 |

| H-7 | 7.35 | d | 8.1 |

| -CH₂- | 3.50 | s | - |

| -N(CH₃)₂ | 2.25 | s | - |

Table 3: ¹H NMR Spectroscopic Data of Donaxine (Gramine) in CDCl₃ [1]

Experimental Protocols

General Alkaloid Extraction from Arundo donax L.

The following is a generalized protocol for the extraction of alkaloids, including Donaxine (Gramine), from the plant material of Arundo donax L. This protocol is based on standard acid-base extraction techniques commonly used for isolating indole alkaloids.

1. Preparation of Plant Material:

-

The rhizomes or aerial parts of Arundo donax L. are collected and air-dried in the shade.

-

The dried plant material is then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is macerated with methanol or ethanol at room temperature for 24-48 hours.

-

The extraction process is repeated three times to ensure complete extraction of the alkaloids.

-

The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

3. Acid-Base Partitioning:

-

The crude extract is dissolved in a 5% aqueous solution of hydrochloric acid (HCl).

-

The acidic solution is then filtered to remove non-alkaloidal components.

-

The filtrate is washed with a nonpolar solvent such as diethyl ether or chloroform to remove pigments and other impurities.

-

The acidic aqueous layer is then basified with a 25% ammonium hydroxide (NH₄OH) solution to a pH of 9-10.

-

The basified solution is then extracted with chloroform or a mixture of chloroform and ethanol (3:1). This process is repeated three to four times.

-

The combined organic layers are washed with distilled water and dried over anhydrous sodium sulfate.

4. Isolation and Purification:

-

The solvent from the organic layer is evaporated to yield the crude alkaloid mixture.

-

The crude alkaloid mixture is then subjected to column chromatography over silica gel or alumina.

-

Elution is carried out with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualized with Dragendorff's reagent.

-

Fractions containing the compound of interest (Donaxine/Gramine) are combined and the solvent is evaporated.

-

Further purification can be achieved by recrystallization from a suitable solvent such as acetone or ethanol to obtain pure crystals of Donaxine.

Ultrasonic-Assisted Extraction of Donaxine (Gramine) from Arundo donax L.

A more modern and efficient method for the extraction of Donaxine (Gramine) is ultrasonic-assisted extraction (UAE). This method has been reported to yield up to 1% of Gramine from Arundo donax L.[1]

Optimized UAE Parameters:

-

Ultrasonic Power: 600 W

-

Extraction Time: 50 minutes

-

Temperature: 50 °C

-

Liquid-to-Material Ratio: 40 mL/g

-

pH: 5

Procedure:

-

The powdered plant material of Arundo donax L. is suspended in an aqueous solution with the pH adjusted to 5.

-

The suspension is placed in an ultrasonic bath and subjected to the optimized conditions mentioned above.

-

Following extraction, the mixture is filtered, and the filtrate is subjected to the acid-base partitioning and purification steps as described in the general alkaloid extraction protocol.

Experimental and Logical Workflows

Caption: Workflow for the isolation of Donaxine (Gramine) from Arundo donax L.

Signaling Pathways of Donaxine (Gramine)

Donaxine (Gramine) has been identified as an agonist for both adiponectin receptors and β2-adrenergic receptors. The activation of these receptors initiates distinct downstream signaling cascades.

Adiponectin Receptor Signaling Pathway

Donaxine, acting as an adiponectin receptor agonist, can activate both AdipoR1 and AdipoR2. This activation leads to the recruitment of the adaptor protein, phosphotyrosine interacting with PH domain and leucine zipper containing 1 (APPL1). The subsequent signaling cascade involves the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor α (PPARα).

Caption: Adiponectin receptor signaling pathway activated by Donaxine.

β2-Adrenergic Receptor Signaling Pathway

As a β2-adrenergic receptor agonist, Donaxine can stimulate the Gs protein-coupled receptor pathway. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

Caption: β2-Adrenergic receptor signaling pathway activated by Donaxine.

Conclusion

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Donaxine (Gramine) from Arundo donax L. The detailed protocols, quantitative data, and signaling pathway diagrams are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The multifaceted biological activities of Donaxine, particularly its agonistic effects on adiponectin and β2-adrenergic receptors, highlight its potential as a lead compound for the development of new therapeutic agents. Further research into the pharmacology and toxicology of Donaxine is warranted to fully elucidate its therapeutic potential.

References

A Comprehensive Technical Guide on the In Vitro and In Vivo Effects of Donasine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donasine is an investigational small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK3. Given the critical role of the JAK-STAT signaling pathway in immune cell activation and proliferation, this compound is being evaluated as a potential therapeutic agent for autoimmune disorders and certain hematological malignancies. This document provides an in-depth overview of the preclinical in vitro and in vivo studies conducted to elucidate the pharmacological effects of this compound.

In Vitro Effects of this compound

The in vitro activity of this compound was assessed in various cell-based assays to determine its potency, selectivity, and mechanism of action.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Cell Line | Parameter | This compound IC₅₀ (nM) |

| Kinase Activity | Recombinant Human JAK1 | Enzyme Inhibition | 850 |

| Kinase Activity | Recombinant Human JAK2 | Enzyme Inhibition | 675 |

| Kinase Activity | Recombinant Human JAK3 | Enzyme Inhibition | 5.2 |

| Kinase Activity | Recombinant Human TYK2 | Enzyme Inhibition | 920 |

| Cell Proliferation | CTLL-2 (IL-2 dependent) | STAT5 Phosphorylation | 15.8 |

| Cell Proliferation | HEL (JAK2 V617F mutant) | STAT5 Phosphorylation | 750 |

Experimental Protocol: In Vitro STAT5 Phosphorylation Assay

This protocol details the procedure used to determine the effect of this compound on IL-2-induced STAT5 phosphorylation in CTLL-2 cells.

-

Cell Culture: CTLL-2 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL recombinant human IL-2.

-

Compound Preparation: A 10 mM stock solution of this compound was prepared in DMSO and serially diluted in assay medium to achieve the desired final concentrations.

-

Assay Procedure:

-

CTLL-2 cells were washed to remove IL-2 and starved for 4 hours.

-

Cells were seeded at a density of 1 x 10⁶ cells/well in a 96-well plate.

-

Cells were pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

-

Cells were then stimulated with 100 U/mL recombinant human IL-2 for 15 minutes at 37°C.

-

The reaction was stopped by the addition of ice-cold lysis buffer.

-

-

Detection:

-

Cell lysates were analyzed for phosphorylated STAT5 (pSTAT5) and total STAT5 levels using a commercially available ELISA kit.

-

The ratio of pSTAT5 to total STAT5 was calculated, and the IC₅₀ value was determined by non-linear regression analysis.

-

Signaling Pathway Analysis

This compound exerts its effect by inhibiting the phosphorylation of STAT proteins, which are key downstream effectors of the JAK signaling pathway. The following diagram illustrates the canonical JAK-STAT pathway and the point of intervention for this compound.

Caption: this compound inhibits the JAK3-mediated phosphorylation of STAT5.

In Vivo Effects of this compound

The in vivo efficacy of this compound was evaluated in a murine model of collagen-induced arthritis (CIA), a widely used model for rheumatoid arthritis.

Table 2: In Vivo Efficacy of this compound in a Murine CIA Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) |

| Vehicle Control | - | 12.5 ± 1.2 | 3.8 ± 0.3 |

| This compound | 10 | 6.2 ± 0.8 | 2.1 ± 0.2 |

| This compound | 30 | 3.1 ± 0.5 | 1.5 ± 0.1 |

| Dexamethasone | 1 | 2.5 ± 0.4 | 1.3 ± 0.1 |

| *p < 0.05 compared to Vehicle Control |

Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model

-

Animal Model: Male DBA/1 mice, 8-10 weeks old, were used for the study.

-

Induction of Arthritis:

-

On day 0, mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

On day 21, a booster injection of bovine type II collagen in incomplete Freund's adjuvant was administered.

-

-

Treatment:

-

From day 21 to day 35, mice were orally administered this compound (10 or 30 mg/kg), dexamethasone (1 mg/kg), or vehicle once daily.

-

-

Efficacy Evaluation:

-

Arthritis was scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.

-

Paw swelling was measured using a digital caliper.

-

At the end of the study, joint tissues were collected for histological analysis.

-

Experimental Workflow

The following diagram outlines the workflow for the in vivo evaluation of this compound in the CIA mouse model.

Caption: Workflow for the in vivo assessment of this compound in the CIA model.

The preclinical data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of JAK3. The in vitro studies confirm its mechanism of action through the inhibition of STAT5 phosphorylation. Furthermore, the in vivo studies in a murine model of rheumatoid arthritis show that this compound significantly reduces disease severity. These findings support the continued clinical development of this compound as a potential therapeutic agent for autoimmune diseases.

Donidalorsen: A Novel Antisense Medication for Hereditary Angioedema

An in-depth search has revealed no information on a compound named "Donasine." It is possible that this is a novel, preclinical compound with no publicly available data, or the name may be a misspelling of another drug.

However, extensive information is available for "Donidalorsen," a distinct therapeutic agent. Given the similarity in names, the following information on Donidalorsen is provided in the event of a possible transcription error.

Donidalorsen is a novel ligand-conjugated antisense medication developed to prevent attacks of hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema).

Molecular Target and Mechanism of Action

The primary molecular target of Donidalorsen is prekallikrein (PKK) .[1] Donidalorsen is designed to reduce the production of PKK protein.

Signaling Pathway:

The kallikrein-kinin system is central to the pathophysiology of HAE. In patients with HAE, excessive production of bradykinin, a potent vasodilator, leads to increased vascular permeability and subsequent angioedema attacks. Prekallikrein is the precursor to plasma kallikrein, a key enzyme in the generation of bradykinin.

By targeting the mRNA of prekallikrein, Donidalorsen inhibits its translation into protein, thereby reducing the levels of circulating prekallikrein. This, in turn, leads to decreased plasma kallikrein activity and a reduction in bradykinin production, ultimately preventing HAE attacks.

References

Pharmacokinetics and pharmacodynamics of Donasine

An In-depth Guide to the Pharmacokinetics and Pharmacodynamics of Donidalorsen

Introduction

Donidalorsen, also known as ISIS 721744 and IONIS-PKK-LRx, is a novel therapeutic agent developed for the prophylactic treatment of hereditary angioedema (HAE).[1] It is a ligand-conjugated antisense oligonucleotide (LICA) designed to reduce the production of prekallikrein (PKK), a key precursor in the pathway that leads to the excessive generation of bradykinin and subsequent angioedema attacks in patients with HAE.[2][3] This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and the underlying experimental methodologies related to Donidalorsen.

Pharmacodynamics

The pharmacodynamic properties of Donidalorsen are centered on its ability to modulate the kallikrein-kinin system, thereby preventing the debilitating swelling attacks characteristic of HAE.

Mechanism of Action

Donidalorsen is an antisense oligonucleotide that specifically targets the messenger RNA (mRNA) for prekallikrein (the KLKB1 gene) in hepatocytes.[4] By binding to the PKK mRNA, Donidalorsen facilitates its degradation by Ribonuclease H1 (RNase H1).[2] This action prevents the translation of the mRNA into prekallikrein protein, leading to a significant reduction in the levels of plasma prekallikrein.[2][4]

Plasma prekallikrein is the precursor to plasma kallikrein, an enzyme that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[5] In HAE, a deficiency or dysfunction of the C1-inhibitor leads to uncontrolled activation of the kallikrein-kinin system and excessive bradykinin production, which in turn increases vascular permeability and causes angioedema attacks.[2] By reducing the synthesis of prekallikrein, Donidalorsen effectively decreases the amount of plasma kallikrein that can be formed, thus inhibiting the overproduction of bradykinin and preventing HAE attacks.[2][4][6] The covalent linkage of Donidalorsen to an N-acetyl galactosamine (GalNAc) ligand facilitates its targeted delivery to hepatocytes, which are the primary source of plasma prekallikrein.[2]

Figure 1: Donidalorsen Mechanism of Action.

Pharmacodynamic Effects

Clinical studies have demonstrated a direct correlation between the administration of Donidalorsen and a reduction in plasma prekallikrein levels. This reduction is associated with a significant decrease in the frequency of HAE attacks.

| Parameter | 80 mg Every 4 Weeks | 80 mg Every 8 Weeks | Reference |

| Mean Reduction in Plasma PKK from Baseline | 73% (at Week 24 trough) | 47% (at Week 24 trough) | [2] |

| Mean Reduction in HAE Attack Rate (Weeks 1-25) | 81% (p<0.001 vs placebo) | 55% (p=0.004 vs placebo) | [7] |

| Mean Reduction in HAE Attack Rate (Weeks 5-25) | 87% (p<0.001 vs placebo) | Not reported | [7] |

| EC10 (Prekallikrein concentration for 90% reduction in attack rate) | 47.1 mg/L | 47.1 mg/L | [8][9] |

Table 1: Key Pharmacodynamic and Efficacy Parameters of Donidalorsen from the OASIS-HAE Phase 3 Study.

Pharmacokinetics

The pharmacokinetic profile of Donidalorsen has been characterized in clinical trials, providing insights into its absorption, distribution, and elimination.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Following subcutaneous administration, Donidalorsen is absorbed and reaches a median maximum plasma concentration (Tmax) in approximately 2 hours.[2]

-

Distribution : As a GalNAc-conjugated antisense oligonucleotide, Donidalorsen is designed for targeted delivery to hepatocytes.

-

Metabolism : The metabolism of Donidalorsen has not been fully detailed in the provided search results.

-

Excretion : Information on the excretion of Donidalorsen is not available in the provided search results.

| Parameter | 80 mg Every 4 Weeks | 80 mg Every 8 Weeks | Reference |

| Administration Route | Subcutaneous | Subcutaneous | [2] |

| Tmax (median) | 2 hours (range 0.25-8h) | 2 hours (range 0.25-8h) | [2] |

| Cmax,ss (geometric mean) | 417 ng/mL | 416 ng/mL | [2] |

| AUCt,ss (geometric mean) | 5240 ng·h/mL | 5210 ng·h/mL | [2] |

Table 2: Pharmacokinetic Parameters of Donidalorsen at Steady State.

Experimental Protocols

The data presented in this document are primarily derived from the Phase 3 OASIS-HAE and OASISplus clinical trials. The methodologies employed in these studies are summarized below.

OASIS-HAE Phase 3 Clinical Trial (NCT05139810)

-

Study Design : A global, multicenter, randomized, double-blind, placebo-controlled study.[3][7][10][11][12]

-

Participant Population : 91 patients aged 12 years and older with HAE Type 1 or Type 2.[3][7][10][11][12]

-

Treatment Arms :

-

Randomization : Participants were randomized in a 2:1 ratio to receive either Donidalorsen or a placebo.[7][11]

-

Primary Endpoint : The time-normalized number of investigator-confirmed HAE attacks from week 1 to week 25 compared to placebo.[11][12]

-

Pharmacokinetic Sampling : Blood samples were collected at specified time points to determine plasma concentrations of Donidalorsen.

-

Pharmacodynamic Assessments : Plasma prekallikrein levels were measured at baseline and throughout the study to assess the biological effect of Donidalorsen.[5]

Figure 2: OASIS-HAE Phase 3 Trial Workflow.

Pharmacodynamic and Pharmacokinetic Analysis

-

Quantification of Donidalorsen : Validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are typically used to measure the concentration of antisense oligonucleotides in plasma.

-

Measurement of Plasma Prekallikrein : Enzyme-linked immunosorbent assays (ELISA) are standard methods for quantifying the concentration of plasma proteins like prekallikrein.

-

Exposure-Response Modeling : To understand the relationship between drug concentration, prekallikrein levels, and the rate of HAE attacks, an exposure-response model was developed using data from the OASIS-HAE study.[8][9] A sigmoidal Emax model was utilized to characterize this relationship, with baseline attack rate and prekallikrein concentrations included as covariates.[8][9]

Conclusion

Donidalorsen represents a targeted therapeutic approach for the prevention of HAE attacks. Its mechanism of action, which involves the antisense-mediated reduction of prekallikrein synthesis, is well-supported by pharmacodynamic data demonstrating a significant decrease in plasma prekallikrein levels that correlates with a reduction in HAE attack frequency. The pharmacokinetic profile of Donidalorsen allows for subcutaneous administration at intervals of four or eight weeks. The robust data from the Phase 3 OASIS-HAE trial underscore the clinical efficacy and favorable safety profile of Donidalorsen as a prophylactic treatment for patients with hereditary angioedema.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ionis.com [ionis.com]

- 4. What is Donidalorsen used for? [synapse.patsnap.com]

- 5. A Study to Assess the Clinical Efficacy of Donidalorsen (Also Known as IONIS-PKK-LRx and ISIS 721744) in Participants With Hereditary Angioedema | MedPath [trial.medpath.com]

- 6. youtube.com [youtube.com]

- 7. Ionis presents positive results from OASIS-HAE and OASISplus studies of investigational medicine donidalorsen in patients with hereditary angioedema [prnewswire.com]

- 8. Exposure-Response Analysis of Donidalorsen for the Treatment of Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exposure–Response Analysis of Donidalorsen for the Treatment of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ionis announces positive topline results from Phase 3 OASIS-HAE study of investigational donidalorsen in patients with hereditary angioedema [prnewswire.com]

- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 12. ir.ionispharma.com [ir.ionispharma.com]

The Therapeutic Potential of Donasine: A Review of Preclinical Data

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Donasine, a naturally occurring indole alkaloid isolated from the rhizomes of Arundo donax L., has been identified as a compound with potential therapeutic applications, primarily noted for its fever-reducing effects.[1] This document provides a comprehensive overview of the current understanding of this compound, including its known biological activities, and outlines a framework for its future investigation as a therapeutic agent. Due to the nascent stage of research, this guide will focus on the foundational information available and propose experimental workflows for further characterization.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. This compound, an indole alkaloid, belongs to a class of compounds known for their diverse pharmacological activities.[1] Its initial identification as an antipyretic agent suggests potential interactions with inflammatory pathways, which are central to numerous disease states.[1] This guide aims to consolidate the limited existing information on this compound and provide a roadmap for its systematic evaluation.

Quantitative Data

At present, there is a notable absence of publicly available quantitative data regarding the biological activity of this compound. To facilitate a structured investigation into its therapeutic potential, the following table outlines key parameters that require experimental determination.

| Parameter | Description | Target Value/Range | Experimental Protocol |

| IC50/EC50 | Concentration of this compound that causes 50% inhibition/effect. | To be determined | See Section 3.1 |

| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the affinity of this compound for its molecular target. | To be determined | See Section 3.2 |

| In Vivo Efficacy (ED50) | The dose of this compound that produces a therapeutic effect in 50% of the test population. | To be determined | See Section 3.3 |

| Pharmacokinetic Parameters (ADME) | Absorption, Distribution, Metabolism, and Excretion profile of this compound. | To be determined | See Section 3.4 |

| Toxicity (LD50/NOAEL) | The lethal dose for 50% of the test population and the No-Observed-Adverse-Effect Level. | To be determined | See Section 3.5 |

Proposed Experimental Protocols

To systematically evaluate the therapeutic potential of this compound, a series of well-defined experimental protocols are proposed.

In Vitro Bioassays for Target Identification and Validation

A foundational step in characterizing a novel compound is to identify its molecular target(s) and validate its biological activity in vitro.

Methodology:

-

Cell-Based Assays:

-

Cytotoxicity Assays: Utilize cell lines relevant to inflammatory diseases (e.g., macrophages, endothelial cells) to determine the cytotoxic concentration range of this compound using assays such as MTT or LDH release.

-

Reporter Gene Assays: Employ cell lines with reporter constructs for key inflammatory pathways (e.g., NF-κB, AP-1) to screen for this compound's inhibitory activity.

-

-

Biochemical Assays:

-

Enzyme Inhibition Assays: If a target enzyme is identified (e.g., cyclooxygenases, kinases), perform in vitro kinase or enzymatic assays to determine the IC50 of this compound.

-

Ligand Binding Assays: Utilize techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to its purified target protein.

-

Target Engagement Assays

To confirm that this compound interacts with its intended target within a cellular context.

Methodology:

-

Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of the target protein in the presence of this compound in cell lysates or intact cells.

-

Pull-down Assays: Use biotinylated this compound or antibody-based approaches to isolate the target protein from cell extracts.

In Vivo Efficacy Studies in Animal Models

To evaluate the therapeutic effect of this compound in a living organism.

Methodology:

-

Disease Model Selection: Choose an appropriate animal model relevant to the hypothesized mechanism of action (e.g., lipopolysaccharide-induced fever model in rodents).

-

Dosing and Administration: Determine the optimal dose range and route of administration based on preliminary toxicity studies.

-

Efficacy Readouts: Measure relevant physiological and biochemical endpoints (e.g., body temperature, cytokine levels, histological analysis of target tissues).

Pharmacokinetic Profiling

To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

-

In Vitro ADME Assays:

-

Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes to assess its metabolic stability.

-

Plasma Protein Binding: Determine the extent of this compound binding to plasma proteins using methods like equilibrium dialysis.

-

-

In Vivo Pharmacokinetic Studies: Administer this compound to animals and collect blood samples at various time points to determine key PK parameters (Cmax, Tmax, AUC, half-life).

Preclinical Toxicology Studies

To assess the safety profile of this compound.

Methodology:

-

Acute Toxicity Studies: Administer single, high doses of this compound to rodents to determine the maximum tolerated dose (MTD) and LD50.

-

Repeat-Dose Toxicity Studies: Administer this compound daily for an extended period (e.g., 28 days) to evaluate potential cumulative toxicity and identify target organs of toxicity.

Visualizations: Proposed Workflows and Signaling Pathways

To guide the research and development process, the following diagrams illustrate logical workflows and a hypothetical signaling pathway that may be modulated by this compound.

References

A Review of Available Pre-Clinical and Clinical Data on Donidalorsen

Introduction

Following a comprehensive review of scientific and clinical literature, it has been determined that "Donasine" does not correspond to a recognized molecule, drug, or biological agent. However, the search has identified a therapeutic agent with a similar name, Donidalorsen , which is currently in clinical development. This review will focus on the available information for Donidalorsen, summarizing its mechanism of action, clinical trial data, and experimental protocols as derived from public clinical trial registries.

Mechanism of Action

Donidalorsen is an antisense oligonucleotide designed to target the precursor mRNA of plasma kallikrein (PKK). By binding to the PKK mRNA, donidalorsen inhibits its translation, leading to a reduction in the levels of plasma kallikrein. Plasma kallikrein is a key component of the contact activation system and plays a crucial role in the production of bradykinin, a potent vasodilator that mediates the swelling and pain associated with Hereditary Angioedema (HAE) attacks. By reducing plasma kallikrein levels, donidalorsen aims to prevent the overproduction of bradykinin and thereby reduce the frequency and severity of HAE attacks.

Signaling Pathway

The therapeutic action of Donidalorsen is centered on the inhibition of the plasma kallikrein-kinin system. The following diagram illustrates the targeted pathway.

Technical Whitepaper: The Modulatory Effects of Donasine on Gene Expression via the MAPK/ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Donasine" is a fictional molecule created for the purpose of this document. The experimental data, protocols, and pathways described herein are hypothetical and intended to serve as an illustrative example of a technical whitepaper.

Abstract

This compound is a novel, selective small molecule inhibitor of Mitogen-activated protein kinase kinase (MEK1/2), a critical node in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and survival. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its effects on downstream signaling events and target gene expression. We present data from in vitro kinase assays, cell-based protein analysis, and global transcriptomic profiling. Detailed experimental protocols are provided to ensure reproducibility. The findings establish this compound as a potent and specific modulator of the MAPK/ERK pathway, highlighting its potential as a therapeutic agent.

Introduction: The MAPK/ERK Pathway and this compound

The Ras-Raf-MEK-ERK signaling pathway is a central cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival. In many malignancies, mutations in upstream components like Ras or Raf lead to constitutive activation of this pathway, promoting oncogenesis. MEK1/2, the dual-specificity kinases that phosphorylate and activate ERK1/2, represent a key strategic target for therapeutic intervention.

This compound is a synthetic, ATP-competitive inhibitor designed for high-affinity binding to the allosteric pocket of MEK1/2. Its unique chemical structure confers high selectivity, minimizing off-target effects. This whitepaper outlines the preclinical evidence demonstrating this compound's ability to suppress ERK1/2 activation and consequently modulate the expression of downstream genes critical for tumor growth.

Mechanism of Action: this compound's Impact on Signal Transduction

This compound exerts its effect by directly inhibiting the kinase activity of MEK1/2. This prevents the phosphorylation and activation of ERK1/2. In its inactive state, ERK1/2 remains in the cytoplasm. Upon inhibition by this compound, the downstream phosphorylation of cytoplasmic and nuclear substrates is blocked. A primary consequence is the reduced activation of transcription factors such as c-Fos and c-Jun, which dimerize to form the AP-1 (Activator Protein-1) complex. This complex is a crucial regulator of genes involved in cell cycle progression, such as Cyclin D1 (CCND1).

Figure 1: this compound's inhibition of the MAPK/ERK signaling pathway.

Experimental Data and Protocols

In Vitro Kinase Assay: Specificity of this compound

To determine the inhibitory potency and selectivity of this compound, a panel of in vitro kinase assays was performed.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagents: Recombinant human MEK1, MEK2, and a panel of 98 other kinases, Eu-anti-GST antibody, Alexa Fluor™ 647-labeled kinase tracer, and serial dilutions of this compound (0.1 nM to 100 µM).

-

Procedure: Kinase, tracer, and antibody were combined in a 384-well plate. This compound or DMSO (vehicle control) was added.

-

Incubation: The plate was incubated at room temperature for 60 minutes.

-

Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a compatible plate reader. The signal is inversely proportional to the amount of this compound bound to the kinase.

-

Analysis: IC50 values were calculated using a four-parameter logistic curve fit.

Data Summary:

| Kinase Target | This compound IC50 (nM) |

| MEK1 | 1.2 |

| MEK2 | 1.5 |

| ERK2 | > 10,000 |

| JNK1 | > 15,000 |

| p38α | > 20,000 |

| PI3Kα | > 25,000 |

Table 1: this compound exhibits high potency and selectivity for MEK1/2 over other related kinases.

Western Blot Analysis: Inhibition of ERK Phosphorylation

The cellular activity of this compound was confirmed by measuring the phosphorylation status of ERK1/2 in A375 human melanoma cells, which harbor a V600E BRAF mutation leading to constitutive pathway activation.

Experimental Protocol: Western Blot

-

Cell Culture: A375 cells were seeded in 6-well plates and grown to 80% confluency.

-

Treatment: Cells were treated with varying concentrations of this compound (0, 1, 5, 20, 100 nM) for 2 hours.

-

Lysis: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis: 20 µg of total protein per lane was separated on a 10% SDS-PAGE gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and incubated overnight with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was used for quantification.

Data Summary:

| This compound Conc. (nM) | Relative p-ERK1/2 Level (Normalized to Total ERK) |

| 0 (Vehicle) | 1.00 |

| 1 | 0.82 |

| 5 | 0.45 |

| 20 | 0.11 |

| 100 | < 0.01 |

Table 2: this compound dose-dependently inhibits ERK1/2 phosphorylation in A375 cells.

Gene Expression Analysis: RT-qPCR of CCND1

To confirm that inhibition of ERK signaling translates to changes in target gene expression, mRNA levels of CCND1 (Cyclin D1) were quantified.

Experimental Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)

-

Treatment: A375 cells were treated with this compound (20 nM) or DMSO for 24 hours.

-

RNA Extraction: Total RNA was isolated using an RNeasy Mini Kit.

-

cDNA Synthesis: 1 µg of RNA was reverse transcribed using a High-Capacity cDNA Reverse Transcription Kit.

-

qPCR: qPCR was performed using TaqMan Gene Expression Assays for CCND1 and the housekeeping gene GAPDH.

-

Analysis: The comparative Ct (ΔΔCt) method was used to calculate the relative fold change in gene expression.

Data Summary:

| Target Gene | Treatment | Relative mRNA Expression (Fold Change vs. Vehicle) |

| CCND1 | Vehicle (DMSO) | 1.00 |

| CCND1 | This compound (20 nM) | 0.21 |

Table 3: this compound treatment significantly downregulates the expression of the AP-1 target gene CCND1.

Global Gene Expression Profiling: RNA-Seq Workflow

To understand the global impact of this compound on the transcriptome, an RNA-sequencing (RNA-Seq) experiment was conducted. The workflow provides a comprehensive view of all genes affected by MEK1/2 inhibition.

Figure 2: Workflow for RNA-Sequencing analysis.

Data Summary: Top Differentially Expressed Genes

| Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | Adjusted p-value | Biological Function |

| DUSP6 | -3.5 | < 0.001 | ERK Phosphatase (Feedback) |

| FOS | -3.1 | < 0.001 | Transcription Factor (AP-1) |

| CCND1 | -2.8 | < 0.001 | Cell Cycle Progression |

| EGR1 | -2.5 | < 0.001 | Transcription Factor |

| SPRY2 | -2.2 | < 0.001 | Pathway Inhibitor (Feedback) |

| CDKN1A | +1.8 | < 0.001 | Cell Cycle Arrest (p21) |

Table 4: RNA-Seq analysis reveals significant downregulation of canonical MAPK pathway target genes and upregulation of genes involved in cell cycle arrest following this compound treatment.

Conclusion

The data presented in this technical guide demonstrate that this compound is a potent and highly selective inhibitor of MEK1/2. By blocking the MAPK/ERK signaling cascade, this compound effectively reduces the phosphorylation of ERK1/2, leading to the significant downregulation of key pro-proliferative genes, such as CCND1 and FOS. The specificity of this compound, confirmed through broad kinase profiling, suggests a favorable therapeutic window. These findings strongly support the continued development of this compound as a targeted therapy for cancers driven by aberrant MAPK pathway activation.

Methodological & Application

Application Notes and Protocols for Dasatinib in Cell Culture Experiments

Disclaimer: No information was found for a compound named "Donasine." This document provides protocols and data for Dasatinib , a compound with a similar name used extensively in cell culture for cancer research.

Introduction

Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is primarily known for its high affinity for the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). Dasatinib also effectively inhibits SRC family kinases (including SRC, LCK, YES, and FYN), c-KIT, and PDGFRβ. Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome resistance to other inhibitors like imatinib. These characteristics make Dasatinib a valuable tool for in vitro studies of cancer biology, signal transduction, and drug resistance.

Mechanism of Action

Dasatinib functions as an ATP-competitive tyrosine kinase inhibitor. By binding to the ATP-binding pocket of its target kinases, it blocks the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This action effectively halts the downstream signaling cascades that drive cell proliferation, survival, and migration. The primary signaling pathway inhibited by Dasatinib in CML cells is the BCR-ABL pathway, which leads to the downregulation of downstream effectors like STAT5, RAS/MAPK, and PI3K/AKT.

Caption: Dasatinib inhibits BCR-ABL and other kinases, blocking key downstream signaling pathways.

Quantitative Data

The potency of Dasatinib varies across different cell lines, primarily due to the presence of specific kinase targets. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic or anti-proliferative effects.

| Cell Line | Cancer Type | Target Kinase(s) | Reported IC50 (nM) | Reference |

| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | 0.6 - 3 | |

| Ba/F3 BCR-ABL | Pro-B Cell Line (Transfected) | BCR-ABL | <1 | |

| HL-60 | Acute Promyelocytic Leukemia | c-KIT | 20 | |

| NB-1 | Neuroblastoma | SRC Family Kinases | 5.8 | |

| PC-3 | Prostate Cancer | SRC Family Kinases | 11 | N/A |

| A549 | Lung Cancer | - | >10,000 | N/A |

Note: IC50 values can vary based on experimental conditions such as cell density, assay duration, and reagent lot.

Experimental Protocols

4.1. Preparation of Dasatinib Stock Solution

Dasatinib is poorly soluble in water but readily soluble in dimethyl sulfoxide (DMSO).

-

Reagents and Materials:

-

Dasatinib powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 5.0 mg of Dasatinib (MW: 488.01 g/mol ) in 1.025 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months).

-

4.2. General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent or suspension cells with Dasatinib.

Caption: General workflow for treating cultured cells with Dasatinib.

-

Cell Seeding: Plate cells at a predetermined density in multi-well plates. The optimal density should allow for logarithmic growth throughout the experiment.

-

Adherence (for adherent cells): Incubate plates for 12-24 hours to allow cells to attach firmly to the plate surface.

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the 10 mM Dasatinib stock solution.

-

Perform serial dilutions in sterile, pre-warmed complete cell culture medium to achieve the final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

-

Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest Dasatinib concentration (typically ≤0.1%).

-

-

Cell Treatment:

-

For adherent cells, carefully aspirate the old medium.

-

Add the medium containing the appropriate Dasatinib concentration or vehicle control to each well.

-

For suspension cells, add a concentrated volume of Dasatinib solution directly to the wells to reach the final concentration.

-

-

Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses.

4.3. Protocol for Cell Viability/Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Procedure:

-

Follow the "General Protocol for Cell Treatment" (Section 4.2) using a 96-well plate format.

-

After the treatment period, add the MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values of treated wells to the vehicle control wells (set to 100% viability).

-

Plot the percentage of viability against the log of Dasatinib concentration to determine the IC50 value.

-

4.4. Protocol for Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the inhibition of kinase activity by measuring the phosphorylation status of target proteins.

-

Cell Lysis:

-

Treat cells with Dasatinib for a shorter duration (e.g., 1-6 hours) to observe direct effects on signaling.

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-40 µg of protein per lane via SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated proteins (e.g., p-BCR-ABL, p-SRC, p-STAT5) and total protein controls.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Safety and Handling

Dasatinib is a potent cytotoxic agent. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All waste should be disposed of according to institutional guidelines for chemical waste.

How to prepare Donasine stock solutions for research

Application Notes and Protocols for Donasine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in research settings. This compound is an indole alkaloid isolated from the rhizomes of Arundo donax L.[1] A primary pharmacological test has indicated that this compound possesses fever-reducing properties.[1]

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1017237-81-8 | GLPBIO |

| Molecular Formula | C₂₃H₂₈N₄O₃ | GLPBIO |

| Molecular Weight | 408.49 g/mol | GLPBIO |

| Appearance | Solid powder | - |

| Solubility | Soluble in DMSO and ethanol | General alkaloid solubility |

| Storage (Powder) | Store at -20°C for long-term stability. | General laboratory practice |

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing high-concentration stock solutions of this compound, which can then be diluted to working concentrations for various experimental assays. Given that this compound is an indole alkaloid, it is recommended to use organic solvents such as dimethyl sulfoxide (DMSO) or ethanol for initial dissolution.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Ethanol (EtOH), absolute

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.085 mg of this compound.

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 4.085 mg of this compound, add 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Sterilization (Optional): If required for your application (e.g., cell culture), sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Stock Solution Concentration Table

The following table provides the required mass of this compound for preparing stock solutions of different concentrations and volumes.

| Desired Concentration | Volume | Mass of this compound (mg) |

| 1 mM | 1 mL | 0.409 |

| 5 mM | 1 mL | 2.043 |

| 10 mM | 1 mL | 4.085 |

| 1 mM | 5 mL | 2.043 |

| 5 mM | 5 mL | 10.213 |

| 10 mM | 5 mL | 20.425 |

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

Hypothetical Application: Cytotoxicity Assay

To assess the potential cytotoxic effects of this compound, a standard MTT or MTS assay can be performed. This protocol provides a general framework that should be optimized for your specific cell line and experimental conditions.

Materials

-

Cells of interest (e.g., a relevant cancer cell line or primary cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

-

Plate reader

Protocol

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound from the stock solution in complete medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT/MTS Assay:

-

Add 10-20 µL of MTT or MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate with gentle shaking for 15-30 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

-

Hypothetical Signaling Pathway for Antipyretic Action

The primary mechanism of fever involves the production of prostaglandin E₂ (PGE₂) in the hypothalamus, a process catalyzed by the enzyme cyclooxygenase-2 (COX-2). Many antipyretic compounds exert their effects by inhibiting COX-2. Given that this compound has been shown to reduce fever, a plausible mechanism of action is the inhibition of the COX-2 pathway.

Proposed Mechanism of Action

It is hypothesized that this compound may act as a COX-2 inhibitor. By blocking the activity of COX-2, this compound would reduce the synthesis of PGE₂ in the central nervous system. This decrease in PGE₂ would lead to a resetting of the thermoregulatory set-point in the hypothalamus, thereby promoting heat loss and reducing fever.

Caption: Hypothetical signaling pathway of this compound's antipyretic action.

References

Application Notes and Protocols for Preliminary Evaluation of "Donasine" in Animal Studies

Disclaimer: The following information is for research purposes only. "Donasine" is an indole alkaloid found in the plant Arundo donax.[1][2][3][4] Currently, there is a significant lack of specific toxicological and pharmacokinetic data for the isolated compound this compound in scientific literature. The available information pertains to the crude extracts of Arundo donax or its other constituent alkaloids. Therefore, the dosage recommendations and protocols provided below are generalized and intended to serve as a starting point for de novo dose-finding and toxicity studies. Extreme caution is advised, and thorough dose-range finding studies are essential before proceeding with any efficacy models.

Introduction

This compound is an indole alkaloid identified as a constituent of the perennial plant Arundo donax.[1][2][3][5][6] This plant has a history of use in traditional medicine for various ailments.[7][8] However, scientific investigation into the pharmacological and toxicological properties of its individual components, such as this compound, is limited. These application notes provide a framework for researchers to initiate preliminary animal studies to determine a safe and potentially effective dose range for this compound.

Data from Related Substances

Direct dosage information for this compound in animal studies is not available in the public domain. However, toxicological data from studies on extracts of Arundo donax and one of its other alkaloids, bufotenidine, can offer some context for initial dose-range finding studies. It is crucial to note that this data is not directly applicable to this compound and should be interpreted with caution.

| Substance | Animal Model | Dosage | Route of Administration | Observed Effects | Reference |

| Arundo donax rhizomatous extract | Albino mice and rats | Not specified | Not specified | Toxic | [8] |

| Bufotenidine (alkaloid from Arundo donax) | Albino mice | 10 mg/kg | Not specified | Sudden death of all five mice | [8] |

| Bufotenidine (alkaloid from Arundo donax) | Rats | 10 mg/kg | Not specified | Ataxia in all ten rats | [8] |

| Bufotenidine (alkaloid from Arundo donax) | Rabbits | 5-6 mg/kg | Not specified | Head drop followed by death | [8] |

Experimental Protocol: Acute Toxicity Study in Rodents

This protocol outlines a general procedure for an acute toxicity study to determine the median lethal dose (LD50) of a novel compound like this compound. This is a necessary first step to establish a safety profile.

3.1. Objective: To determine the short-term toxicity and estimate the LD50 of this compound following a single dose administration in rodents.

3.2. Materials:

-

This compound (of known purity)

-

Vehicle for administration (e.g., saline, corn oil, 0.5% carboxymethylcellulose)

-

Male and female Sprague-Dawley rats (8-10 weeks old)

-

Standard laboratory animal diet and water

-

Animal caging and husbandry supplies

-

Syringes and gavage needles

-

Analytical balance

-

Vortex mixer

3.3. Method:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least 7 days prior to the study.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels. Ensure the solution is homogenous.

-

Dose Groups: Assign animals to multiple dose groups and a control group (vehicle only). A common approach is to use a logarithmic dose progression (e.g., 1, 10, 100, 1000 mg/kg). The number of animals per group should be statistically justified (typically n=5 per sex per group).

-

Administration: Administer a single dose of this compound or vehicle to each animal. The route of administration should be relevant to the intended therapeutic use (e.g., oral gavage, intraperitoneal injection).

-

Observation: Observe the animals continuously for the first 4 hours post-administration and then at regular intervals for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

-

Data Analysis: Analyze the mortality data to estimate the LD50 using appropriate statistical methods (e.g., probit analysis).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the initial toxicological evaluation of a novel botanical compound like this compound.

Caption: Generalized workflow for preclinical toxicological assessment.

Signaling Pathway Considerations

The mechanism of action and the signaling pathways affected by this compound are currently unknown. Initial in vitro studies using relevant cell lines are recommended to elucidate its molecular targets before proceeding to complex animal models of disease.

Conclusion and Future Directions

The provided information underscores the critical need for foundational research on the safety and pharmacology of isolated this compound. There is no established dosage for this compound in animal studies. Researchers must begin with de novo acute toxicity and dose-range finding studies to establish a safe starting dose for any subsequent preclinical efficacy evaluations. The general protocols and workflow provided herein are intended to guide these initial investigations. Further studies into the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound are warranted to understand its therapeutic potential.

References

Application Notes and Protocols for Donasine, a Novel MEK1/2 Inhibitor, in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donasine is a potent and selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity protein kinases that play a crucial role in the RAS-RAF-MEK-ERK signaling cascade.[1][2][3] This pathway is a central regulator of various cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][4] Aberrant activation of the MEK/ERK pathway is a hallmark of many human cancers, making MEK1/2 highly attractive targets for therapeutic intervention.[1][4][5][6][7]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the MEK1/2-ERK1/2 signaling pathway. The described assays are suitable for primary screening of large compound libraries, as well as for secondary screening and lead optimization.

Mechanism of Action of this compound

This compound binds to a unique allosteric pocket on the MEK1/2 enzymes, distinct from the ATP-binding site.[3] This binding locks MEK1/2 in an inactive conformation, preventing their phosphorylation and subsequent activation of their downstream substrates, ERK1 and ERK2.[3] By inhibiting MEK1/2, this compound effectively blocks the entire downstream signaling cascade, leading to a reduction in cell proliferation and induction of apoptosis in cancer cells with a constitutively active RAS-RAF-MEK-ERK pathway.

Signaling Pathway